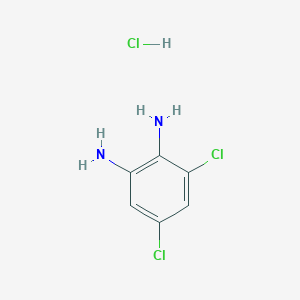

3,5-Dichlorobenzene-1,2-diamine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,5-Dichlorobenzene-1,2-diamine hydrochloride is a chemical compound that is widely used in scientific research. It is also known as DCBDA hydrochloride and has the chemical formula C6H7Cl2N2.HCl. This compound is a white crystalline powder that is soluble in water and has a melting point of 232-234°C. It is a derivative of benzene and is commonly used as a starting material for the synthesis of other compounds.

Wissenschaftliche Forschungsanwendungen

Optical Properties and Polymer Applications

Research has shown that diamine monomers containing specific rings like the 1,3,4-oxadiazole can be synthesized and used to prepare novel polyamides and poly(amide-imide)s. These polymers exhibit high thermal stability, film-forming ability, good solubility in organic solvents, and notably, fluorescence in the blue region when dissolved, with high quantum yields and significant Stokes shift values. The introduction of hydrochloric acid into polymer solutions notably affects these optical properties, showcasing a potential for diverse applications in material science and engineering (Hamciuc et al., 2015).

Catalytic and Environmental Applications

The oxidation behavior of chlorinated benzenes, such as chlorobenzene and 1,3,5-trichlorobenzene, has been explored through catalytic studies using V2O5/TiO2 catalysts. This research underscores the influence of molecular structural properties on oxidation rates and the role of chlorine substituents in the catalytic oxidation process. Such studies are crucial for understanding the degradation of environmental pollutants and improving the efficiency of catalytic converters for cleaner air (Wang et al., 2015).

Advanced Material Design

Innovative diamine-containing compounds have been synthesized for potential applications in advanced material design, such as the development of green fluorophores with high fluorescence emission, photostability, and water solubility. These compounds exhibit solvent- and pH-independent fluorescence with large Stokes shifts, demonstrating their potential in imaging applications and the development of luminescent materials (Beppu et al., 2015).

Synthesis and Structural Characterization

A new siloxane diamine and its derived Schiff bases have been synthesized and characterized, revealing insights into their structure and antimicrobial activities. Such compounds highlight the synthetic versatility of diamines and their potential in developing new materials with specific biological activities (Zaltariov et al., 2013).

Wirkmechanismus

Action Environment:

Environmental factors (e.g., temperature, pH, humidity) affect the stability and reactivity of 3,5-Dichlorobenzene-1,2-diamine hydrochloride. It may degrade under certain conditions, impacting its efficacy and persistence.

: 3,5-Dichloro-1,2-benzenediamine | ChemSpider : 3,5-dichlorobenzene-1,2-diamine hydrochloride | Sigma-Aldrich : 3,5-二氯-1,2-苯二胺_化工百科 - ChemBK

Eigenschaften

IUPAC Name |

3,5-dichlorobenzene-1,2-diamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2.ClH/c7-3-1-4(8)6(10)5(9)2-3;/h1-2H,9-10H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTMQZIQCGINOBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)N)Cl)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Cl3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dichlorobenzene-1,2-diamine hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-6-benzyl-4-(3-bromophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2814678.png)

![2-((1,1-dioxidobenzo[d]isothiazol-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2814687.png)

![3-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]prop-1-ene](/img/structure/B2814688.png)

![(5Z)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B2814689.png)

![2-[(4-Aminophenyl)thio]-N-(2,4-dimethylphenyl)-propanamide](/img/structure/B2814690.png)

![2-Ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B2814692.png)

![[3-[(4-methoxybenzoyl)oxymethyl]-4-oxo-2H-thiochromen-3-yl]methyl 4-methoxybenzoate](/img/structure/B2814698.png)

![2-((6-benzyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2814699.png)